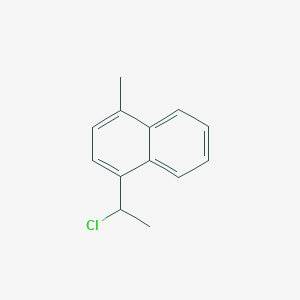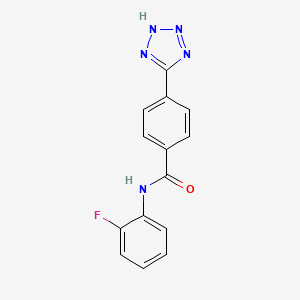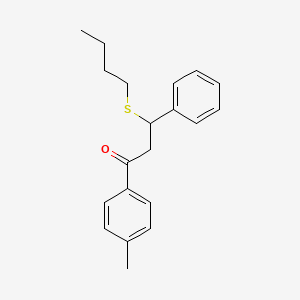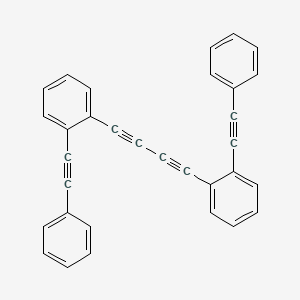
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] is an organic compound with the molecular formula C16H10. It is also known by other names such as diphenylbutadiyne and diphenyldiacetylene . This compound is characterized by its unique structure, which includes two benzene rings connected by a butadiyne linkage, making it a member of the polyynes family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] typically involves the coupling of phenylacetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst . The reaction conditions often include the use of oxygen or air as the oxidant and a base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated aromatic compounds.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylacetylene: Similar structure but with a single triple bond between the phenyl groups.
1,4-Diphenylbutadiene: Contains a butadiene linkage instead of a butadiyne linkage.
1,4-Diphenyl-1,3-butadiene: Similar but with a different arrangement of double bonds.
Uniqueness
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] is unique due to its extended conjugated system, which imparts distinct electronic and optical properties . This makes it particularly valuable in the development of advanced materials and in various research applications .
Propriétés
Numéro CAS |
653604-08-1 |
|---|---|
Formule moléculaire |
C32H18 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-(2-phenylethynyl)-2-[4-[2-(2-phenylethynyl)phenyl]buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C32H18/c1-3-13-27(14-4-1)23-25-31-21-11-9-19-29(31)17-7-8-18-30-20-10-12-22-32(30)26-24-28-15-5-2-6-16-28/h1-6,9-16,19-22H |
Clé InChI |
FBWIPZCRTPSGLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC#CC3=CC=CC=C3C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)
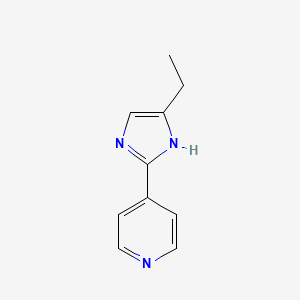
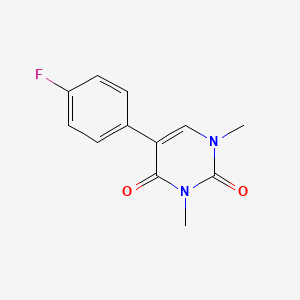
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)

![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

